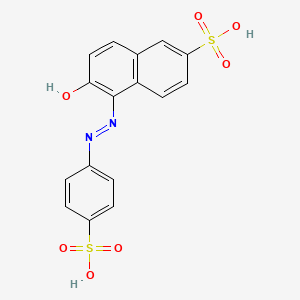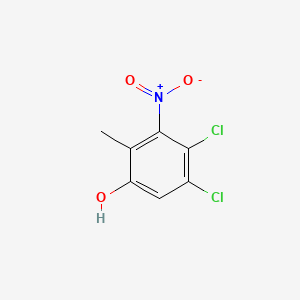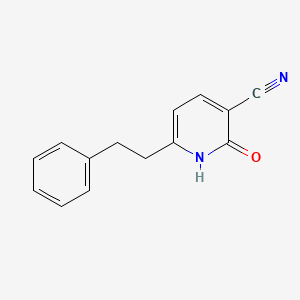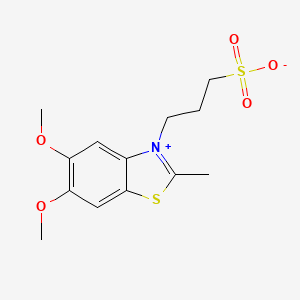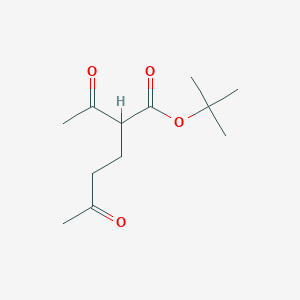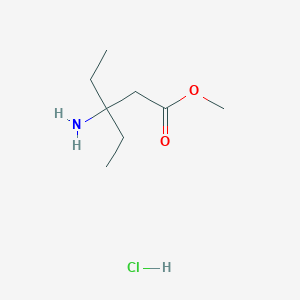
Methyl 3-amino-3-ethylpentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, an ester group, and a hydrochloride salt, making it versatile in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-ethylpentanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-3-ethylpentanoic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This reaction yields the methyl ester hydrochloride in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of methanol and TMSCl is favored due to the mild reaction conditions and high yields. Additionally, the process is scalable and can be optimized for continuous production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-4-methylpentanoate hydrochloride
- Methyl 2-amino-3-methylpentanoate
- Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride
Uniqueness
Methyl 3-amino-3-ethylpentanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
methyl 3-amino-3-ethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H |
Clave InChI |
SHVQQJJORRQYAR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
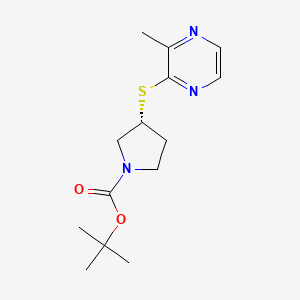
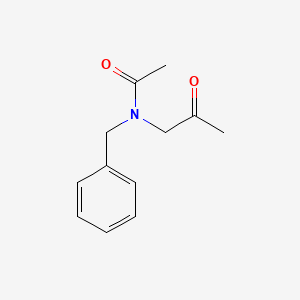
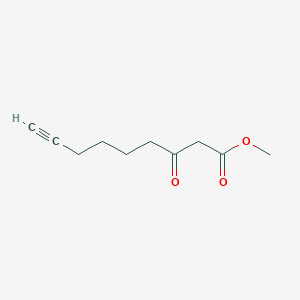
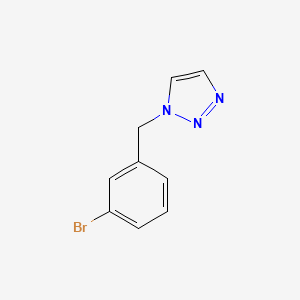
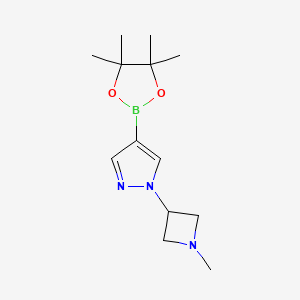

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
